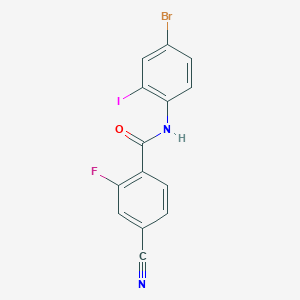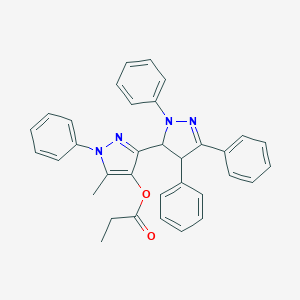
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide, also known as BIBF 1120, is a potent inhibitor of several receptor tyrosine kinases. It is a promising drug candidate for the treatment of various cancers, fibrotic diseases, and other conditions.
Mécanisme D'action
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 inhibits the activity of several receptor tyrosine kinases by binding to their ATP-binding sites, thereby blocking their downstream signaling pathways. This leads to the inhibition of angiogenesis, proliferation, and migration of cancer cells and other pathological cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been shown to have potent anti-tumor and anti-fibrotic effects in various preclinical models. It has also been shown to improve survival outcomes in patients with non-small cell lung cancer and idiopathic pulmonary fibrosis. N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been shown to have a good safety profile and is generally well-tolerated by patients.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 is a potent and selective inhibitor of several receptor tyrosine kinases, making it a valuable tool for studying their roles in various pathological processes. However, its high potency and selectivity may also limit its use in certain experiments, as it may interfere with other signaling pathways and cellular processes.
Orientations Futures
There are several future directions for the development and application of N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120. One direction is to explore its potential therapeutic applications in other types of cancer and fibrotic diseases. Another direction is to investigate its combination with other drugs or therapies for enhanced efficacy. Additionally, further studies are needed to understand its long-term safety and potential side effects.
Méthodes De Synthèse
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 can be synthesized by a multi-step process involving the reaction of 4-bromo-2-iodoaniline with 4-cyano-2-fluorobenzoyl chloride, followed by further reactions and purifications. The final product is obtained as a white powder with a purity of over 99%.
Applications De Recherche Scientifique
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide 1120 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been shown to inhibit several receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR). These kinases play critical roles in tumor angiogenesis, fibrosis, and other pathological processes.
Propriétés
Formule moléculaire |
C14H7BrFIN2O |
|---|---|
Poids moléculaire |
445.02 g/mol |
Nom IUPAC |
N-(4-bromo-2-iodophenyl)-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C14H7BrFIN2O/c15-9-2-4-13(12(17)6-9)19-14(20)10-3-1-8(7-18)5-11(10)16/h1-6H,(H,19,20) |
Clé InChI |
JDLPDFZWZXFJCE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)Br)I |
SMILES canonique |
C1=CC(=C(C=C1C#N)F)C(=O)NC2=C(C=C(C=C2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283133.png)
![1,9-Diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283134.png)
![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
![1',3'-Diphenyl-4'-(4-chlorophenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283139.png)
![1',3'-Diphenyl-4'-(4-methylphenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283141.png)
![7-Benzylidene-1-(4-chlorophenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283143.png)
![3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
![7-benzylidene-1-(4-methylphenyl)-8-oxo-N,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxamide](/img/structure/B283145.png)
![3-Acetyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283146.png)
![Methyl 7-benzylidene-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283147.png)
![Methyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283148.png)
![Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283149.png)
![Ethyl 7-benzylidene-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283150.png)